![molecular formula C12H11NO4 B8548325 methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a benzooxazole ring with a cyclopropane carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxylic acid ester moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzooxazole-5-boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane carboxylic acid ester.
Cyclopropanecarboxylic acid, 3-((dihydro-2-oxo-3(2H)-thienylidine)methyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester: Another compound with a cyclopropane carboxylic acid ester but different heterocyclic components.
Uniqueness
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is unique due to its combination of a benzooxazole ring and a cyclopropane carboxylic acid ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 1-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-10(14)12(4-5-12)7-2-3-9-8(6-7)13-11(15)17-9/h2-3,6H,4-5H2,1H3,(H,13,15) |
InChI Key |
BSOZAUAXZFOQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OC(=O)N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
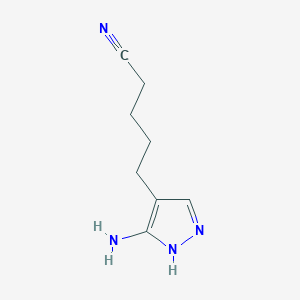
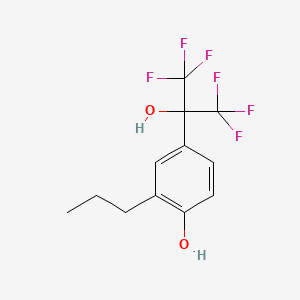
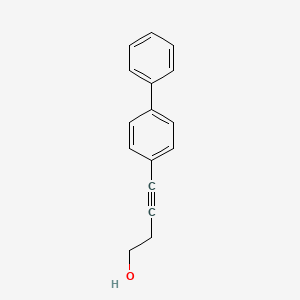
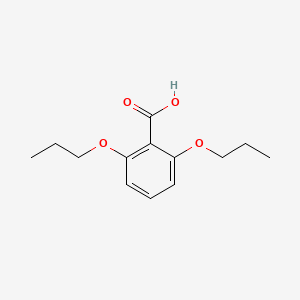

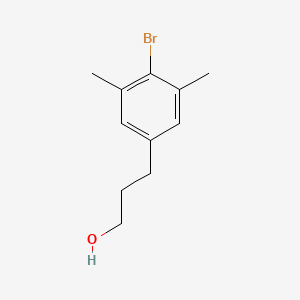
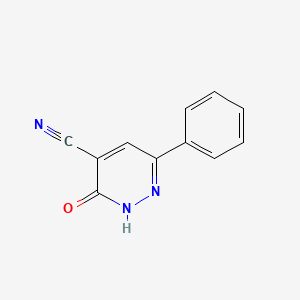
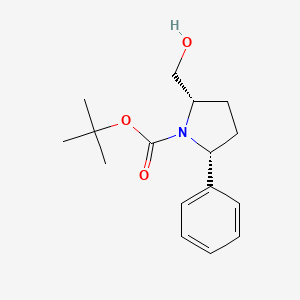
![Ethyl 4-amino-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8548317.png)
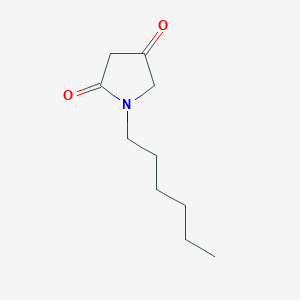
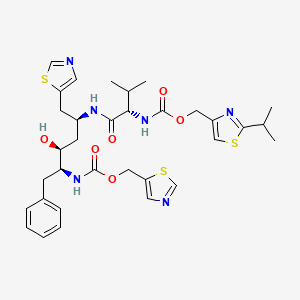
![Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8548350.png)
![2-Butanone, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-](/img/structure/B8548352.png)
![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)
